molecular formula C22H28N2O2 B4792513 N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide

N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide

Cat. No. B4792513
M. Wt: 352.5 g/mol
InChI Key: GPBDLOVCHBHXKL-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, commonly known as BPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of pain and addiction. BPP is a potent and selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in the regulation of pain, mood, and reward.

Mechanism of Action

BPP acts as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor, which is widely distributed in the central nervous system and peripheral tissues. The N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor is involved in the modulation of pain, mood, and reward, and its activation has been shown to produce analgesic, anxiolytic, and antidepressant-like effects. BPP binding to the N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor blocks its activation by the endogenous ligand nociceptin/orphanin FQ, resulting in the inhibition of pain transmission and the modulation of reward-related behaviors.
Biochemical and Physiological Effects:
BPP has been shown to produce a range of biochemical and physiological effects, including the inhibition of pain transmission, the modulation of reward-related behaviors, and the attenuation of opioid withdrawal symptoms. BPP has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing, suggesting that it has potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPP for lab experiments is its selectivity for the N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor, which allows for the specific modulation of pain, mood, and reward-related behaviors. BPP has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, one limitation of BPP is its relatively low potency, which may require higher doses to produce therapeutic effects.

Future Directions

Several future directions for BPP research can be identified, including the development of more potent and selective N-(1-benzyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide receptor antagonists, the investigation of the molecular mechanisms underlying BPP's effects on pain and addiction, and the translation of preclinical findings into clinical trials. Additionally, the potential use of BPP in combination with other drugs or therapies for the treatment of pain and addiction should be explored.

Scientific Research Applications

BPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. Several preclinical studies have demonstrated the efficacy of BPP in reducing pain sensitivity and opioid withdrawal symptoms. BPP has also been shown to have antidepressant-like effects and to attenuate drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-8-10-21(11-9-17)26-18(2)22(25)23-20-12-14-24(15-13-20)16-19-6-4-3-5-7-19/h3-11,18,20H,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBDLOVCHBHXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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